Lipophilicity Differential Driven by 7-Bromo Substituent
The 7-bromo substituent significantly increases lipophilicity compared to the unsubstituted core scaffold. The target compound has a computed XLogP3-AA of 2 [1], whereas the direct des-bromo analog, ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 5466-27-3), is reported with a computed XLogP3-AA of 1.3 . This quantifiable difference in logP can directly impact membrane permeability and ADME profiles in biological assays.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 |
| Comparator Or Baseline | Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS 5466-27-3): XLogP3-AA = 1.3 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This data provides a quantitative basis for selecting the 7-bromo ester over the des-bromo analog when higher lipophilicity is a design requirement, impacting permeability and distribution.
- [1] PubChem. Ethyl 7-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate. Computed Properties: XLogP3-AA. CID 69457591. View Source
